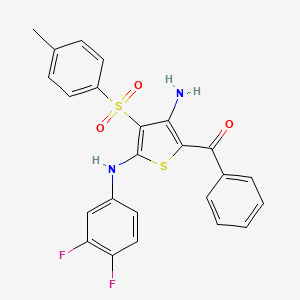
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
化学反应分析
Types of Reactions
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is unique due to its specific combination of functional groups and structural features. This uniqueness can confer specific properties and reactivity that distinguish it from other similar compounds.
生物活性
5-BENZOYL-N2-(3,4-DIFLUOROPHENYL)-3-(4-METHYLBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with multiple functional groups that may enhance its biological activity. The presence of a benzoyl group and difluorophenyl moiety suggests potential interactions with biological targets, while the methylbenzenesulfonyl group may influence solubility and stability.
1. Anti-inflammatory Activity
Thiophene derivatives have shown significant anti-inflammatory properties. For instance, studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses .
Table 1: Anti-inflammatory Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | Inhibition of 5-LOX |
| Compound B | 6.0 | Inhibition of COX enzymes |
| 5-BENZOYL-N2... | TBD | TBD |
2. Anticancer Potential
Thiophene derivatives have been investigated for their anticancer properties. The compound may act as an inhibitor of specific oncogenic pathways or transcription factors involved in cancer progression. Notably, compounds targeting BRD4 have shown promise in preclinical models .
Case Study: BRD4 Inhibition
Inhibitors targeting BRD4 have demonstrated efficacy in suppressing c-MYC expression in various cancer cell lines. The IC50 values for these inhibitors typically range from 100 nM to 1 µM . The structural similarities between these inhibitors and 5-BENZOYL-N2... suggest a potential for similar activity.
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiophene derivatives. Compounds similar to our target have been shown to exhibit antibacterial activity against various pathogens .
Table 2: Antimicrobial Efficacy of Thiophene Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
| 5-BENZOYL-N2... | TBD | TBD |
The mechanisms underlying the biological activities of thiophene derivatives often involve modulation of enzyme activity and gene expression:
属性
IUPAC Name |
[3-amino-5-(3,4-difluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O3S2/c1-14-7-10-17(11-8-14)33(30,31)23-20(27)22(21(29)15-5-3-2-4-6-15)32-24(23)28-16-9-12-18(25)19(26)13-16/h2-13,28H,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXXMJBKDXFESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














